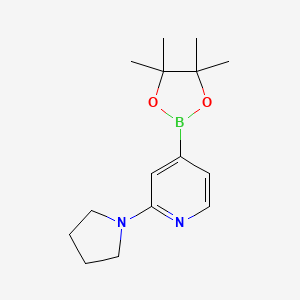

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

IUPAC Name

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Molecular Formula

C₁₅H₂₃BN₂O₂.

Key Identifiers

- CAS Registry : While the exact CAS number for this isomer is not explicitly listed in available literature, structurally analogous compounds such as 3-(pyrrolidin-1-yl)-5-boronate pyridine (CAS 1201644-49-6) and 6-(pyrrolidin-1-yl)-3-boronate pyridine (CAS 933986-97-1) are documented.

- SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC3.

Structural Classification

- Heterocycle : Pyridine (6-membered aromatic ring with one nitrogen atom).

- Boronate Ester : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol ester).

- Amine Substituent : Pyrrolidine (5-membered saturated nitrogen heterocycle).

Properties

IUPAC Name |

2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUKKCBMSFFKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259445-03-8 | |

| Record name | 2-(pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of a pyridine derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine and the boronate ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the boronate ester.

Substitution: The pyrrolidine group or the boronate ester can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the pyridine ring significantly impacts reactivity and applications. For example:

- Steric and Electronic Effects : The 4-boronate isomer (target compound) offers better steric accessibility for cross-coupling compared to the 5-boronate analog, where the boron group’s position may hinder catalyst approach . Pyrrolidine’s electron-donating nature contrasts with methoxy’s electron-withdrawing effect, altering the boronate’s reactivity in coupling reactions .

Substituent Variations

Substituents beyond pyrrolidine modulate physicochemical properties:

- Functional Group Impact: Bulky groups like triisopropylsilyl improve solubility in nonpolar solvents but may reduce reaction rates due to steric effects . The tosyl group in 3-tosyl-pyrrolopyridine-boronate facilitates regioselective modifications, critical in drug design .

Biological Activity

The compound 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure incorporates a pyrrolidine moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties.

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.16 g/mol

- CAS Number : 1003309-09-8

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that derivatives of pyridine often exhibit inhibitory effects on protein kinases and other enzymes involved in signaling pathways related to cancer and other diseases.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds, focusing on:

- Inhibition of Kinases : Compounds with similar structures have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, the inhibition of mutant forms of the KIT and PDGFRA kinases has been documented .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Study 1: Inhibition of Protein Kinases

A study demonstrated that structurally related compounds exhibited selective inhibition against specific kinases involved in tumor growth. The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range for key targets, indicating high potency .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | KIT D816V | <1 |

| Compound B | PDGFRA D842V | <1 |

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of boron-containing pyridine derivatives showed that certain compounds inhibited bacterial growth effectively. The study highlighted the structure-activity relationship (SAR) where modifications to the dioxaborolane moiety enhanced activity against Gram-positive bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 20 |

| Compound D | Escherichia coli | 15 |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation. For example, a pyridine precursor substituted with a leaving group (e.g., bromide or chloride) at position 4 can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C. The pyrrolidine substituent at position 2 is introduced via nucleophilic substitution or coupling reactions. Similar protocols are described for related pyridine boronate esters .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) in a sealed, moisture-free environment at 2–8°C. Avoid exposure to heat (≥50°C) or ignition sources due to flammability risks. Use desiccants and moisture-sensitive handling techniques to prevent hydrolysis of the boronate ester .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyridine aromatic protons). ¹¹B NMR can verify boronate ester integrity (δ ~30 ppm).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% by area normalization).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₄BN₂O₂: 295.19).

Refer to protocols in .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in THF or dioxane.

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to deprotonate the boronate.

- Temperature : 80–100°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

- Substrate Compatibility : Test aryl/heteroaryl halides with varying electronic profiles. For example, electron-deficient partners may require longer reaction times. See analogous protocols in .

Q. What are common side reactions or byproducts observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Deborylation : Hydrolysis of the boronate ester in aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres.

- Pyrrolidine Ring Oxidation : Avoid strong oxidizing agents; use mild conditions for substitutions.

- Pd Residues : Purify via silica gel chromatography or recrystallization. Monitor metal content via ICP-MS. Refer to troubleshooting in .

Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the boronate ester, accelerating transmetallation in Suzuki reactions. Substituents like pyrrolidine (electron-donating) may slightly reduce reactivity compared to electron-deficient pyridines. Computational studies (DFT) or Hammett plots can quantify these effects. Compare with related pyridine boronate esters in .

Q. What strategies improve the solubility of this compound in organic solvents?

- Methodological Answer :

- Co-Solvents : Use DMF or DMSO for polar systems; THF or CH₂Cl₂ for non-polar.

- Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) on the pyrrolidine nitrogen.

- Temperature Control : Warm to 40–50°C to enhance solubility in toluene or dioxane. See solubility data for analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.